2,4,5-trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
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Overview
Description
2,4,5-trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzene ring substituted with three chlorine atoms and a sulfonamide group attached to a 5-methyl-1,2-oxazol-3-yl moiety.
Mechanism of Action
Target of Action
The primary target of 2,4,5-trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is the Hepatitis C virus NS5B polymerase . This enzyme plays a crucial role in the replication of the Hepatitis C virus, making it a key target for antiviral drugs .
Mode of Action
The compound binds to the HCV NS5B polymerase , inhibiting its function . The crystal structure of the HCV NS5B polymerase in complex with this compound has been determined, providing valuable insights into its mode of action . The compound’s interaction with the polymerase inhibits the enzyme’s ability to synthesize viral RNA, thereby preventing the replication of the virus .
Biochemical Pathways
The inhibition of the HCV NS5B polymerase disrupts the viral replication pathway . This prevents the virus from multiplying and spreading, thereby helping to control the infection .
Result of Action
The inhibition of the HCV NS5B polymerase by this compound results in a decrease in viral replication . This can lead to a reduction in viral load and potentially contribute to the clearance of the virus from the body .
Biochemical Analysis
Biochemical Properties
The compound 2,4,5-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has been found to interact with the Hepatitis C virus NS5B polymerase, a key enzyme in the replication of the Hepatitis C virus . This interaction suggests that the compound may have potential as an antiviral agent.
Cellular Effects
In cellular processes, this compound has been observed to inhibit the function of the Hepatitis C virus NS5B polymerase . This inhibition could potentially disrupt the replication of the virus, affecting its ability to infect host cells.
Molecular Mechanism
At the molecular level, this compound interacts with the Hepatitis C virus NS5B polymerase by binding to it . This binding inhibits the function of the polymerase, preventing it from replicating the viral RNA.
Temporal Effects in Laboratory Settings
The effects of this compound on the Hepatitis C virus NS5B polymerase have been observed over time in laboratory settings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide typically involves multiple steps, starting with the chlorination of benzene to introduce the chlorine atoms at the 2, 4, and 5 positions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The chlorine atoms on the benzene ring can be oxidized to form chlorinated derivatives.
Reduction: : The compound can be reduced to remove chlorine atoms or modify the oxazolyl ring.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: : Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of chlorinated derivatives such as 2,4,5-trichlorobenzoic acid.
Reduction: : Formation of less chlorinated or dechlorinated derivatives.
Substitution: : Formation of various sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, 2,4,5-trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can be used as a tool to study enzyme inhibition. For example, it has been shown to inhibit the HCV NS5B polymerase, which is involved in the replication of the hepatitis C virus.
Medicine
In the medical field, this compound may have potential as a therapeutic agent. Its ability to inhibit specific enzymes can be harnessed to develop drugs for treating various diseases, including viral infections and metabolic disorders.
Industry
In industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other chemical products. Its unique chemical properties make it suitable for a range of applications.
Comparison with Similar Compounds
Similar Compounds
2,4,5-trichloro-N-(4-methyl-1,2-oxazol-3-yl)benzenesulfonamide
2,4,5-trichloro-N-(3-methyl-1,2-oxazol-3-yl)benzenesulfonamide
2,4,5-trichloro-N-(2-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Uniqueness
2,4,5-trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of the 5-methyl-1,2-oxazol-3-yl group. This combination of structural features imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2,4,5-trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N2O3S/c1-5-2-10(14-18-5)15-19(16,17)9-4-7(12)6(11)3-8(9)13/h2-4H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFXLYHRNRKAPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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